(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid
Overview
Description
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid is an organic compound with the molecular formula C13H19BO4 It features a boronic acid functional group attached to a phenyl ring, which is further connected to a 5-carbon side chain containing an ethoxy group and a ketone group
Mechanism of Action
Target of Action
Mode of Action
The mode of action of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid involves its participation in Suzuki-Miyaura couplings. These reactions involve coupling the boronic acid with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Biochemical Pathways
Pharmacokinetics
The compound’s predicted boiling point is 4133±550 °C, and its predicted density is 111±01 g/cm3 . These properties may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling. This reaction is crucial in the synthesis of complex organic molecules.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at 2-8°C . Additionally, it should be handled and stored in a specialized laboratory environment to avoid contact with skin and eyes and inhalation of dust and solutions .
Biochemical Analysis
Biochemical Properties
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the boronic acid with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the ability of the boronic acid group to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. Its role in facilitating the Suzuki-Miyaura coupling reaction suggests that it may influence cell function by participating in the synthesis of bioactive molecules. These molecules can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules may also affect cellular processes by modifying the activity of enzymes and other proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its participation in the Suzuki-Miyaura coupling reaction. This reaction involves the oxidative addition of an organic halide to a palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the new carbon-carbon bond . The boronic acid group in the compound forms reversible covalent bonds with diols and other nucleophiles, facilitating the transmetalation step of the reaction.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical reactions. The compound is stable under recommended storage conditions, typically at 2-8°C . Over time, the compound may degrade, affecting its ability to participate in reactions. Long-term studies on its effects on cellular function in in vitro or in vivo settings are limited, but its stability and reactivity suggest that it can be a reliable reagent for extended periods under proper storage conditions .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction, leading to the formation of new carbon-carbon bonds . The metabolic flux and levels of metabolites may be influenced by the presence of this compound, although detailed studies on its metabolic pathways are limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s solubility in organic solvents suggests that it can be readily taken up by cells and distributed within various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is likely influenced by its ability to form covalent bonds with biomolecules. This property may direct the compound to specific cellular compartments or organelles where it can exert its effects . The presence of targeting signals or post-translational modifications that direct its localization has not been extensively studied, but its chemical properties suggest potential for specific subcellular targeting.
Preparation Methods
Synthetic Routes and Reaction Conditions
A commonly used preparation method for (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid involves the condensation reaction of the corresponding phenylboronic acid with ethyl 5-bromovalerate . This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid primarily participates in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of the boronic acid with an organic halide (RX) in the presence of a palladium catalyst to form a new carbon-carbon bond.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), organic halide (e.g., aryl bromide), base (e.g., potassium carbonate)
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) with a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C).
Major Products
The major products of Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules .
Scientific Research Applications
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in Suzuki-Miyaura coupling reactions to create complex molecules.
Medicinal Chemistry: Potentially useful in the synthesis of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Bioorthogonal Chemistry: Can be involved in bioorthogonal click chemistry reactions, which occur inside living systems without interfering with natural biological processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring and boronic acid group.
4-Carboxyphenylboronic Acid: Contains a carboxyl group in addition to the boronic acid group.
Pinacolborane: A boronic ester used in similar coupling reactions.
Uniqueness
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid is unique due to its specific structure, which includes a 5-carbon side chain with an ethoxy group and a ketone group. This structure provides additional functional groups that can participate in further chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[3-(5-ethoxy-5-oxopentyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-2-18-13(15)9-4-3-6-11-7-5-8-12(10-11)14(16)17/h5,7-8,10,16-17H,2-4,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBIWJNTRMUYTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCCCC(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674601 | |
Record name | [3-(5-Ethoxy-5-oxopentyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-57-6 | |
Record name | 1-Ethyl 3-boronobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(5-Ethoxy-5-oxopentyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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